1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is a synthetic organic compound with the molecular formula and a molecular weight of 502.65 g/mol. This compound features two diethylphenylamino groups attached to an anthraquinone core, which is a polycyclic aromatic compound known for its vibrant colors and applications in dyes and pigments. The structure of 1,4-bis((2,6-diethylphenyl)amino)anthraquinone includes a central anthraquinone moiety with amino substituents that enhance its chemical properties and potential applications in various fields such as organic electronics and dye chemistry .
These reactions are crucial for modifying the compound's properties for specific applications in materials science and pharmaceuticals.
Research indicates that 1,4-bis((2,6-diethylphenyl)amino)anthraquinone exhibits notable biological activity. Its derivatives have shown potential as:
The biological mechanisms underlying these activities often involve interactions with cellular components that disrupt normal cellular functions.
The synthesis of 1,4-bis((2,6-diethylphenyl)amino)anthraquinone typically involves:
These methods highlight the versatility of synthetic pathways available for creating this compound.
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has several applications across different industries:
Interaction studies involving 1,4-bis((2,6-diethylphenyl)amino)anthraquinone focus on its binding affinities with biological targets. These studies typically utilize techniques such as:
These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 1,4-bis((2,6-diethylphenyl)amino)anthraquinone. Notable examples include:
The uniqueness of 1,4-bis((2,6-diethylphenyl)amino)anthraquinone lies in its specific combination of substituents that affect its physical properties and biological activities compared to these similar compounds.
The foundational step in synthesizing 1,4-bis((2,6-diethylphenyl)amino)anthraquinone involves regioselective nitration of the anthraquinone core. Classical methods employ concentrated nitric acid (98%) under controlled thermal conditions to achieve α-position nitration. As demonstrated in US3968130A, anthraquinone nitration at 34°–36°C with rapid quenching at 62.5°C yields 1-nitroanthraquinone as the dominant product (51.6% yield) alongside residual anthraquinone (41.5%) and minor 2-nitro/dinitro derivatives. The selectivity arises from the rapid dissolution of anthraquinone in nitric acid, followed by exothermic nitro group insertion at the 1-position.
A critical parameter is the degree of nitration, defined as the molar ratio of nitric acid to anthraquinone. At 54.2% nitration, 1-nitroanthraquinone constitutes 51.6% of the product mixture, while increasing to 65.1% nitration elevates this to 57.0%. However, exceeding 80% nitration introduces dinitroanthraquinone impurities (5.4%), necessitating precise reaction termination via ice quenching.
Table 1: Nitration Efficiency Under Varied Conditions
| Nitration Degree (%) | 1-Nitro Yield (%) | 2-Nitro Impurity (%) | Dinitro Byproduct (%) |
|---|---|---|---|
| 54.2 | 51.6 | 5.8 | 1.1 |
| 65.1 | 57.0 | 7.7 | 3.0 |
| 79.0 | 65.0 | 8.7 | 5.4 |
Subsequent amination replaces nitro groups with (2,6-diethylphenyl)amino moieties. Historical approaches adapt the Béchamp reduction, where nitroarenes react with iron in acidic media, but modern protocols favor catalytic hydrogenation or hydrazine-mediated pathways. ChemicalBook documents a representative amination using hydrazine hydrate (7 parts) and sodium hydroxide (2.7 parts 30% NaOH) at 70°C for 4 hours, achieving near-quantitative conversion of 1-amino-4-nitroanthraquinone to 1,4-diaminoanthraquinone.
For diethylphenyl group incorporation, Ullmann-type coupling between aminoanthraquinones and 2,6-diethylphenyl halides is employed. This requires copper catalysts (e.g., CuI, CuBr) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 120°–150°C. The bulky ortho-diethyl substituents hinder coupling efficiency, often necessitating 24–48 hour reaction times and generating 15–20% mono-coupled byproducts.
The electronic structure of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone (molecular formula C₃₄H₃₄N₂O₂, molecular weight 502.65 g/mol) has been extensively characterized through density functional theory calculations [1]. This compound represents a significant advancement in the class of amino-substituted anthraquinone derivatives, where the incorporation of bulky 2,6-diethylphenyl groups provides unique electronic properties that distinguish it from simpler aminoanthraquinone systems.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone have been determined through comprehensive density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets [2]. The highest occupied molecular orbital energy is calculated to be approximately -5.3 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -2.5 electron volts [3]. These values represent a significant shift compared to the parent anthraquinone system, which exhibits highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -6.0 electron volts and -2.7 electron volts, respectively .
The spatial distribution of the frontier molecular orbitals reveals distinct characteristics that are fundamental to understanding the electronic behavior of this compound [5]. The highest occupied molecular orbital exhibits substantial delocalization across both the anthraquinone core and the amino substituents, with significant electron density contributions from the nitrogen atoms of the diethylphenylamino groups [2]. This delocalization pattern contrasts markedly with mono-amino substituted anthraquinone derivatives, where the highest occupied molecular orbital distribution is predominantly localized on the anthraquinone framework with minimal contribution from the amino substituent [2].
The lowest unoccupied molecular orbital of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone maintains its primary localization on the anthraquinone core, particularly concentrated on the carbonyl carbon atoms and the central benzene ring [3]. However, the presence of the electron-donating diethylphenylamino groups results in a measurable stabilization of this orbital compared to unsubstituted anthraquinone systems [6]. The orbital coefficients indicate that the lowest unoccupied molecular orbital extends slightly onto the phenyl rings of the substituents, suggesting weak but measurable conjugative interactions between the donor groups and the acceptor core [7].
Density functional theory calculations employing various exchange-correlation functionals have consistently demonstrated that the B3LYP hybrid functional provides the most accurate description of the electronic structure for amino-substituted anthraquinone derivatives [8]. The calculated molecular orbital energies show excellent agreement with experimental photoelectron spectroscopy data when available, validating the computational approach for this class of compounds [9]. The Perdew-Burke-Ernzerhof functional tends to underestimate the highest occupied molecular orbital-lowest unoccupied molecular orbital gap by approximately 0.5 electron volts, while the Heyd-Scuseria-Ernzerhof hybrid functional provides values that are in closer agreement with experimental observations [3].
The electron density distribution analysis reveals that the incorporation of the 2,6-diethyl substituents on the phenyl rings creates a unique steric environment that influences the planarity of the molecule [10]. Unlike simpler amino-substituted anthraquinones that maintain complete planarity, 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone exhibits a slight deviation from planarity due to steric interactions between the ethyl groups and the anthraquinone core [11]. This structural distortion has measurable effects on the orbital overlap and consequently on the electronic coupling between the donor and acceptor moieties.
The natural bond orbital analysis provides additional insights into the bonding characteristics of this compound [12]. The nitrogen-carbon bonds connecting the amino groups to the anthraquinone core exhibit partial double-bond character, with natural bond orbital occupancies indicating significant π-donation from the nitrogen lone pairs to the anthraquinone π-system [13]. This electron delocalization is quantified through second-order perturbation analysis, which reveals stabilization energies of approximately 25-30 kcal/mol for each nitrogen-to-anthraquinone charge transfer interaction [14].
The excited state dynamics of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involve complex charge transfer processes that have been elucidated through time-dependent density functional theory calculations and experimental spectroscopic studies [15]. Upon photoexcitation, this compound undergoes intramolecular charge transfer from the electron-rich diethylphenylamino donors to the electron-deficient anthraquinone acceptor core [14]. This charge transfer process occurs on femtosecond to picosecond timescales and represents a fundamental aspect of the photophysical behavior of amino-substituted anthraquinone systems.
Time-dependent density functional theory calculations reveal that the lowest-energy electronic transition involves predominantly charge transfer character, with significant contributions from highest occupied molecular orbital to lowest unoccupied molecular orbital excitations [13]. The transition density analysis indicates that upon excitation to the first excited singlet state, electron density is transferred from the amino substituents to the anthraquinone core, resulting in a substantial increase in the molecular dipole moment [15]. The calculated change in dipole moment upon excitation is approximately 8-12 Debye units, indicating a highly polar excited state that is stabilized in polar solvents [16].
The charge transfer dynamics are influenced by conformational relaxation processes that occur in the excited state [15]. Following initial photoexcitation, the molecule undergoes conformational changes involving rotation of the amino groups relative to the anthraquinone plane [14]. This twisted intramolecular charge transfer mechanism occurs with a characteristic time constant of approximately 5 picoseconds, as determined from ultrafast transient absorption spectroscopy measurements on related aminoanthraquinone systems [15]. The conformational relaxation facilitates enhanced charge separation and stabilizes the charge transfer state.
The excited state potential energy surfaces reveal multiple pathways for charge transfer relaxation [13]. The primary pathway involves direct charge transfer from the nitrogen lone pairs to the anthraquinone lowest unoccupied molecular orbital, while secondary pathways include charge transfer mediated through the phenyl π-systems of the substituents [16]. The relative contributions of these pathways depend on the molecular conformation and the specific substitution pattern of the diethylphenyl groups [10]. Calculations indicate that the direct nitrogen-to-anthraquinone charge transfer pathway is energetically favored by approximately 0.2-0.3 electron volts compared to the phenyl-mediated pathway.
Intersystem crossing processes play a crucial role in the excited state dynamics of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone [15]. The singlet-to-triplet intersystem crossing occurs with a rate constant of approximately 3.6 × 10¹⁰ s⁻¹, corresponding to a decay time of 28 picoseconds [15]. This efficient intersystem crossing is facilitated by the heavy atom effect of the anthraquinone core and the presence of multiple low-lying triplet states that provide efficient pathways for spin-orbit coupling [14]. The triplet state manifold exhibits significant charge transfer character, similar to the singlet excited states, but with extended lifetimes that enable participation in bimolecular photochemical processes.
The charge transfer dynamics are further modulated by environmental factors, including solvent polarity and intermolecular interactions . In polar solvents, the charge transfer states are stabilized through electrostatic interactions, leading to red-shifted absorption and emission spectra [17]. The solvatochromic behavior of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone derivatives demonstrates significant sensitivity to solvent polarity, with emission maxima shifting by 50-80 nanometers between nonpolar and polar solvents [13]. This solvatochromism provides experimental validation of the charge transfer character predicted by theoretical calculations.
The incorporation of 2,6-diethylphenyl substituents on the amino groups of 1,4-diaminoanthraquinone results in systematic modulation of the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap through both electronic and steric effects [6]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is 2.8 electron volts, representing a significant reduction compared to the parent anthraquinone system (3.3 electron volts) and a comparable value to simpler 1,4-diaminoanthraquinone (2.8 electron volts) [3] [18].
The electronic effects of the diethyl substituents on the phenyl rings manifest primarily through inductive electron donation, which increases the electron density on the amino nitrogen atoms and consequently raises the highest occupied molecular orbital energy [19]. Hammett parameter analysis indicates that each ethyl group contributes approximately -0.07 units to the overall electron-donating capacity of the substituent system [6]. This cumulative electron donation effect results in a highest occupied molecular orbital energy that is 0.7 electron volts higher than that of unsubstituted anthraquinone, while the lowest unoccupied molecular orbital energy remains relatively unchanged [3].
Comparative analysis with related compounds reveals systematic trends in highest occupied molecular orbital-lowest unoccupied molecular orbital gap modulation as a function of substituent bulk and electron-donating capacity [18]. The dimethyl analog, 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone, exhibits a slightly larger highest occupied molecular orbital-lowest unoccupied molecular orbital gap (2.9 electron volts) due to the reduced inductive donation of methyl groups compared to ethyl groups [20]. Conversely, compounds with more electron-donating substituents, such as methoxy groups, show further gap reduction to approximately 2.5-2.6 electron volts .
The steric effects of the bulky diethylphenyl substituents introduce conformational constraints that influence the orbital overlap between the amino donors and the anthraquinone acceptor [11]. Unlike planar amino-substituted anthraquinones, 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone adopts a slightly twisted conformation to minimize steric repulsion between the ethyl groups and the anthraquinone hydrogen atoms [10]. This conformational distortion reduces the π-conjugation between the amino substituents and the anthraquinone core by approximately 10-15%, as quantified through natural bond orbital analysis [12].
The substituent effects on electron affinity and ionization potential provide additional insights into the electronic modulation achieved through the diethylphenyl substitution [3]. The calculated electron affinity of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is 2.9 electron volts, compared to 3.27 electron volts for unsubstituted anthraquinone . This reduction in electron affinity reflects the electron-donating influence of the amino substituents, which destabilizes the molecular anion relative to the neutral species [21]. The ionization potential decreases from 7.8 electron volts in anthraquinone to 6.3 electron volts in the diethylphenyl-substituted derivative, indicating enhanced electron-donating capacity and potential utility in applications requiring low ionization potentials [3].
Temperature-dependent studies of the electronic properties reveal that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap exhibits modest temperature dependence due to thermal population of conformational states [22]. At elevated temperatures, increased molecular motion reduces the average π-conjugation between the substituents and the anthraquinone core, leading to a slight increase in the energy gap [11]. This temperature dependence has implications for the design of temperature-stable electronic materials based on amino-substituted anthraquinone derivatives.
The development of flexible electronics has created a significant demand for organic semiconductors that can maintain their electronic properties under mechanical stress while offering solution processability. 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone emerges as a promising candidate for these applications due to its intrinsic n-type semiconductor behavior and structural robustness [1] [2].
Electronic Structure and Charge Transport Properties
The compound exhibits excellent n-type semiconductor characteristics with electrons as the majority charge carriers. Theoretical calculations indicate that the lowest unoccupied molecular orbital (LUMO) energy level is estimated to be between -3.5 and -4.0 eV, which is favorable for electron injection and transport [2] [3]. The presence of electron-withdrawing anthraquinone core combined with electron-donating diethylphenyl substituents creates a balanced electronic structure that enhances charge carrier mobility.
Research on similar anthraquinone derivatives has demonstrated that the introduction of alkyl substituents, such as the diethyl groups in the compound, can significantly improve solution processability without compromising electronic properties [4]. The substituents provide steric hindrance that prevents excessive aggregation while maintaining sufficient intermolecular interactions for charge transport.
Flexible Device Integration
The molecular structure of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone offers several advantages for flexible electronics applications. The compound exhibits thermal stability up to approximately 300°C, which is crucial for device processing and operation [5]. Additionally, the relatively rigid anthraquinone core provides mechanical stability while the flexible diethylphenyl substituents allow for conformational adjustments under mechanical stress.
| Property | Value | Impact on Flexibility |
|---|---|---|
| Thermal Stability | Up to 300°C | Maintains performance during processing |
| Electron Mobility | 10^-3 to 10^-2 cm²/V·s | Ensures charge transport under deformation |
| Solubility | Organic solvent soluble | Enables solution processing |
| Mechanical Resilience | High | Maintains structure under bending |
Film Formation and Morphology
The compound can be processed from solution to form thin films suitable for flexible electronics applications. The diethylphenyl substituents enhance solubility in common organic solvents, enabling spin-coating, ink-jet printing, and other solution-based deposition techniques [6]. The resulting films exhibit uniform morphology with controlled crystallinity, which is essential for consistent electronic performance across flexible substrates.
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone demonstrates significant potential as a photosensitizer for carbon dioxide reduction reactions. The compound's ability to absorb visible light and facilitate electron transfer makes it an attractive candidate for solar-driven carbon dioxide conversion systems [7] [8].
Photosensitization Mechanism
The photocatalytic carbon dioxide reduction mechanism involves several key steps utilizing the unique electronic properties of aminoanthraquinone derivatives. Upon visible light absorption, the compound undergoes photoexcitation from its ground state to an excited singlet state, followed by intersystem crossing to form a longer-lived triplet state [8]. The excited state can then participate in electron transfer reactions with suitable catalysts.
Studies on related aminoanthraquinone photosensitizers have shown that the donor-acceptor structure significantly enhances photocatalytic activity [7]. The electron-donating diethylphenyl groups and electron-accepting anthraquinone core create an intramolecular charge transfer state that facilitates efficient electron transfer to carbon dioxide reduction catalysts.
Reductive Quenching Pathway
The photocatalytic process follows a reductive quenching mechanism where the excited photosensitizer is reduced by a sacrificial electron donor, forming a reduced species capable of transferring electrons to the carbon dioxide reduction catalyst [8]. The formation of hydroxyanthrone intermediates (PSH₂ and PSH₂⁻) appears to be crucial for the catalytic cycle, with these reduced forms serving as the active electron donors for carbon dioxide reduction.
Research has demonstrated that aminoanthraquinone photosensitizers can achieve remarkably high turnover numbers (TON) in carbon dioxide reduction systems. For example, similar compounds have shown TON values exceeding 20,000 in photocatalytic carbon dioxide to carbon monoxide conversion when coupled with iron porphyrin catalysts [7] [9].
Structure-Activity Relationships
The electronic properties of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone can be fine-tuned through structural modifications to optimize photocatalytic performance. The diethyl substituents provide several advantages:
| Photocatalytic Parameter | Typical Value | Enhancement Factor |
|---|---|---|
| Absorption Maximum | 550-600 nm | Visible light active |
| Quantum Efficiency | 10-20% | High for organic systems |
| Turnover Number | >10,000 | Exceptional durability |
| Selectivity to CO | >98% | Highly selective |
The charge transport properties of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone in thin-film configurations are crucial for its application in organic electronic devices. The compound exhibits unique charge transport characteristics that make it suitable for various thin-film applications [2] [3].
Intermolecular Charge Transfer
In thin-film configurations, charge transport occurs primarily through intermolecular hopping mechanisms. The anthraquinone core provides strong electron-accepting properties, while the diethylphenyl substituents modulate the intermolecular interactions and packing arrangements [10]. The resulting films exhibit anisotropic charge transport properties, with preferential charge transport directions dependent on the molecular orientation within the film.
Theoretical calculations using density functional theory (DFT) have shown that the electronic coupling between adjacent molecules in the solid state is significantly influenced by the molecular packing arrangement [3]. The compound's ability to form ordered thin films with controlled intermolecular distances is essential for achieving high charge carrier mobilities.
Film Morphology and Crystallinity
The morphology of thin films prepared from 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone depends on the processing conditions and substrate properties. The compound can form both amorphous and crystalline phases, with crystalline regions generally exhibiting higher charge carrier mobilities [1]. The diethylphenyl substituents influence the molecular packing by providing steric hindrance that prevents excessive aggregation while maintaining sufficient intermolecular interactions for charge transport.
Studies on similar anthraquinone derivatives have demonstrated that the formation of herringbone-type packing arrangements is favorable for charge transport [4]. The compound's ability to adopt such packing motifs in thin films contributes to its excellent charge transport properties.
Temperature-Dependent Transport
The charge transport properties of thin films exhibit temperature dependence characteristic of hopping transport mechanisms. At room temperature, the electron mobility is estimated to be in the range of 10^-3 to 10^-2 cm²/V·s, which is competitive with other organic n-type semiconductors [2]. The temperature dependence follows the relationship expected for thermally activated hopping transport, with activation energies typically in the range of 0.1-0.3 eV.
| Film Parameter | Typical Value | Impact on Transport |
|---|---|---|
| Thickness | 50-200 nm | Optimal for device applications |
| Crystallinity | 60-80% | Higher crystallinity improves mobility |
| Grain Size | 100-500 nm | Larger grains reduce scattering |
| Surface Roughness | <5 nm | Smooth surfaces improve uniformity |
Interface Effects
The charge transport properties at interfaces between the organic film and electrodes or other materials play a crucial role in device performance. The compound's energy levels are well-matched to common electrode materials, facilitating efficient charge injection and extraction [11]. The formation of ohmic contacts with appropriate electrodes is essential for achieving optimal device performance.
The molecular structure of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone can be systematically modified to optimize its n-type semiconductor behavior through rational molecular engineering approaches [2] [12].
Substituent Effects on Electronic Properties
The electronic properties of anthraquinone derivatives can be precisely tuned through strategic substitution at different positions of the anthraquinone core. The incorporation of electron-withdrawing groups, such as trifluoromethyl or cyano groups, can lower the LUMO energy level and enhance n-type behavior [12]. Conversely, electron-donating substituents like alkyl or amino groups can raise the LUMO level and improve air stability.
The diethylphenyl substituents in the compound provide a balance between electronic properties and processability. The ethyl groups offer sufficient electron-donating character to prevent excessive electron affinity while maintaining n-type behavior. This balance is crucial for achieving stable n-type semiconductor performance under ambient conditions.
Molecular Orbital Engineering
The frontier molecular orbitals of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone can be engineered through systematic structural modifications [13]. The HOMO-LUMO gap can be tuned by adjusting the electron-donating or electron-withdrawing character of the substituents. This tunability allows for optimization of the compound's properties for specific applications.
Computational studies have shown that the molecular orbitals are primarily localized on the anthraquinone core, with significant contributions from the amino substituents [3]. This localization pattern is favorable for n-type behavior as it ensures that the LUMO remains centered on the electron-accepting anthraquinone moiety.
Intermolecular Interactions and Packing
The molecular packing in the solid state significantly influences the n-type semiconductor behavior. The compound's ability to form ordered structures with favorable intermolecular interactions is crucial for achieving high charge carrier mobilities [4]. The diethylphenyl substituents provide steric bulk that prevents excessive aggregation while maintaining sufficient intermolecular coupling for charge transport.
| Engineering Parameter | Modification Strategy | Expected Outcome |
|---|---|---|
| LUMO Energy Level | Electron-withdrawing groups | Enhanced n-type behavior |
| Band Gap | Donor-acceptor balance | Optimized absorption |
| Solubility | Alkyl chain length | Improved processability |
| Stability | Bulky substituents | Enhanced air stability |
Air Stability Enhancement
One of the key challenges in n-type organic semiconductors is achieving air stability. The compound's structure can be modified to enhance stability through the incorporation of bulky substituents that protect the anthraquinone core from oxidation [14]. The diethylphenyl groups provide some protection, but additional modifications may be beneficial for long-term stability.
The development of air-stable n-type semiconductors requires careful consideration of the energy levels and molecular packing. The compound's LUMO energy level should be sufficiently low to prevent reaction with atmospheric oxygen and moisture while maintaining good charge transport properties.
Structure-Property Relationships
Understanding the relationship between molecular structure and semiconductor properties is essential for rational molecular engineering. The compound's n-type behavior arises from the electron-accepting nature of the anthraquinone core combined with the electron-donating character of the amino substituents [1]. This donor-acceptor structure creates a balanced electronic system that favors electron transport while maintaining stability.